molecular formula C16H9F6NO3 B3527246 N-[3,5-bis(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B3527246
M. Wt: 377.24 g/mol
InChI Key: ZCIBNAGQBQYRCW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiourea, which is characterized by the presence of a thiourea group (-NH-CS-NH-). Thiourea derivatives have been widely used as organocatalysts in organic chemistry . The 3,5-bis(trifluoromethyl)phenyl motif is commonly used in H-bond catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzodioxole ring attached to a carboxamide group, with a 3,5-bis(trifluoromethyl)phenyl group also attached to the nitrogen of the carboxamide .


Chemical Reactions Analysis

Thiourea derivatives are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .

Mechanism of Action

The mechanism of action of thiourea derivatives in catalysis generally involves the formation of a hydrogen-bonded complex with the substrate, which activates the substrate for reaction .

Safety and Hazards

Thiourea derivatives can be hazardous. They are often toxic if swallowed and can cause skin and eye irritation .

Future Directions

Thiourea derivatives continue to be a focus of research due to their utility as catalysts in organic chemistry. Future research may explore new synthetic methods, novel applications, and the design of more efficient catalysts .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6NO3/c17-15(18,19)9-4-10(16(20,21)22)6-11(5-9)23-14(24)8-1-2-12-13(3-8)26-7-25-12/h1-6H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBNAGQBQYRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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